molecular formula C15H18O3 B11812712 Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate

Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate

Cat. No.: B11812712
M. Wt: 246.30 g/mol
InChI Key: QZVULZTZVVRPJW-UHFFFAOYSA-N
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Description

Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C15H18O3 . . This compound is characterized by the presence of an isopropyl group, an ethyl group, and a methyl group attached to a benzofuran ring, along with a carboxylate ester functional group.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H18O3/c1-5-11-6-7-13-12(8-11)10(4)14(18-13)15(16)17-9(2)3/h6-9H,5H2,1-4H3

InChI Key

QZVULZTZVVRPJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Cyclization of 3-Ethyl-4-Methylphenol

A critical precursor for introducing the 5-ethyl and 3-methyl substituents is 3-ethyl-4-methylphenol. Under reflux with isopropyl 3-oxobutanoate in the presence of phosphoryl chloride (POCl₃), cyclization yields isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate directly. The reaction proceeds via nucleophilic attack of the phenol oxygen on the β-keto ester’s carbonyl group, followed by dehydration (Figure 1).

Key Conditions :

  • Solvent: Dichloromethane or toluene

  • Catalyst: POCl₃ or AlCl₃

  • Temperature: 80–100°C

  • Yield: 64–75%

Esterification and Protecting Group Strategies

The isopropyl ester is introduced either during cyclization (via β-keto ester) or through post-synthesis transesterification.

Direct Cyclization with β-Keto Ester

Using isopropyl 3-oxobutanoate in the cyclization step avoids subsequent esterification. This approach, detailed in, simplifies purification but requires stringent control over stoichiometry.

Acid-Catalyzed Ester Exchange

Hydrolysis of the ethyl ester (from cyclization) to the carboxylic acid, followed by treatment with isopropyl alcohol and H₂SO₄, affords the target compound.

Conditions :

  • Carboxylic acid (1.0 equiv), isopropyl alcohol (5.0 equiv)

  • Catalyst: H₂SO₄ (10 mol%)

  • Temperature: Reflux, 6 h

  • Yield: 75–80%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Direct Cyclization3-Ethyl-4-methylphenolCyclization64–75≥95
Suzuki Coupling5-Bromo derivativeCross-coupling68–72≥90
TransesterificationEthyl esterAcid-catalyzed exchange75–80≥98

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 4 and 6 necessitate directing groups (e.g., sulfonic acids).

  • Steric Effects : Bulky substituents at positions 3 and 5 reduce coupling efficiency; microwave-assisted synthesis improves kinetics.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is essential for isolating the target compound .

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications in scientific research:

1. Chemistry:

  • Building Block: It serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent: Utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

2. Biology:

  • Biological Activity: Preliminary studies indicate that isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate possesses biological activity that warrants further investigation into its therapeutic effects .
  • Mechanism of Action: The benzofuran ring structure allows interaction with specific enzymes and receptors, potentially influencing various biological processes.

3. Medicine:

  • Drug Development: Research is ongoing to explore its potential as a lead compound for drug development due to its diverse pharmacological activities .
  • Therapeutic Applications: The compound may have implications in treating conditions related to central nervous system disorders, given its structural characteristics that align with known pharmacophores.

4. Industry:

  • Specialty Chemicals Production: It is used in the production of specialty chemicals and materials, highlighting its industrial relevance.

Antitumor Activity

A notable area of research involves the antitumor properties of this compound. A study demonstrated that modifications to the benzofuran structure significantly influenced cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A111.63KB cells
Compound B160.68SK-MEL-3 cells
Compound C99.61NIH 3T3 fibroblasts

The data suggest that the benzofuran moiety enhances cytotoxic effects, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects

Research has also focused on the antimicrobial properties of related compounds. A study indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Comparison with Similar Compounds

Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

These comparisons highlight the unique structural features of Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate, which contribute to its distinct chemical and biological properties.

Biological Activity

Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core structure with an isopropyl ester group and ethyl and methyl substituents. The specific arrangement of these groups can significantly influence its biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer properties. The following table summarizes the inhibitory effects of related benzofuran compounds on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung carcinoma)TBDInduction of apoptosis
Benzofuran derivative 9a NCI-H23 (lung carcinoma)1.48Cell cycle arrest and apoptosis
Benzofuran derivative 15a A5492.52Apoptosis induction
Benzofuran derivative 16a NCI-H231.52Apoptosis through caspase activation

The exact IC50 value for this compound remains to be determined (TBD), but related compounds have shown significant potency against lung cancer cell lines, indicating a promising therapeutic potential.

The anticancer effects observed in benzofuran derivatives are attributed to several mechanisms:

  • Apoptosis Induction : Compounds like 4b , 15a , and 16a have demonstrated the ability to induce apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays showing increased apoptotic rates compared to controls .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating effectively .
  • Inhibition of Key Enzymes : Some studies suggest that benzofuran derivatives may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, derivatives with lower KIK_I values indicate stronger inhibition against isoforms like hCA IX and hCA XII, which are associated with cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that specific substitutions on the benzofuran ring can enhance biological activity. For example:

  • Methyl Substitution : The introduction of a methyl group at the C–3 position significantly increases antiproliferative activity against cancer cell lines .
  • Ethyl vs. Isopropyl Groups : The nature of the ester group also influences activity; isopropyl esters tend to exhibit different pharmacological profiles compared to ethyl esters, potentially due to variations in lipophilicity and metabolic stability .

Case Studies

Recent studies have focused on synthesizing and evaluating various benzofuran derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized multiple benzofuran derivatives, including those similar to this compound, and evaluated their antiproliferative effects against lung carcinoma cell lines. The most active compounds showed IC50 values comparable to established chemotherapeutics like staurosporine .
  • Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could activate caspase pathways leading to programmed cell death in cancer cells, highlighting their potential as anticancer agents .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core via cyclization of substituted phenols or dihydroxy precursors. Subsequent steps include introducing ethyl and methyl substituents at positions 5 and 3, followed by esterification with isopropyl chloroformate. Optimization strategies include:

  • Using catalysts like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for oxidative cyclization under mild conditions .
  • Employing continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Purification via column chromatography or recrystallization to improve yield and purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for verifying substituent positions and ester group integrity. For example, the isopropyl group’s splitting pattern in 1^1H NMR distinguishes it from other esters .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., C15_{15}H18_{18}O3_3) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) and benzofuran ring vibrations .
  • HPLC/GC-MS : Quantifies purity and detects trace impurities .

Q. How do the solubility and stability of this compound influence its handling in laboratory settings?

  • Methodological Answer :

  • Solubility : The compound is likely lipophilic due to its benzofuran core and isopropyl ester. Test solubility in dichloromethane, THF, or ethyl acetate for reaction design. Aqueous solubility can be enhanced via co-solvents (e.g., DMSO) for biological assays .
  • Stability : Store under inert conditions (argon/vacuum) at –20°C to prevent ester hydrolysis. Monitor degradation via TLC or HPLC, especially under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives like this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, and cell lines) to isolate variables. For example, discrepancies in enzyme inhibition may arise from differing buffer systems .
  • Structural Analog Comparison : Compare activity with analogs like ethyl 5-fluorobenzofuran-2-carboxylate to identify substituent-specific effects .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (logP, H-bond donors) with activity trends .

Q. What strategies improve regioselectivity in introducing substituents to the benzofuran core during synthesis?

  • Methodological Answer :

  • Directing Groups : Temporarily install nitro or sulfonyl groups at specific positions to guide alkylation/arylation, followed by removal .
  • Microwave-Assisted Synthesis : Enhances kinetic control, favoring regioselective product formation over thermodynamic byproducts .
  • Steric Effects : Utilize bulky reagents (e.g., tert-butyl esters) to block undesired substitution sites .

Q. What in silico methods predict the pharmacological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to screen against targets such as cyclooxygenase (COX) or serotonin receptors, leveraging benzofuran’s known affinity for these proteins .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and molar refractivity to predict bioavailability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .

Q. How do electronic effects of substituents affect the compound’s reactivity in material science applications?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups (as seen in related benzofurans) increase electrophilicity, enhancing reactivity in polymerization or cross-coupling reactions .
  • Steric Shielding : Methyl and ethyl groups at positions 3 and 5 reduce steric hindrance, improving crystallinity in organic semiconductors .
  • Spectroscopic Analysis : Use UV-Vis and fluorescence spectroscopy to correlate substituent effects with optoelectronic properties .

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